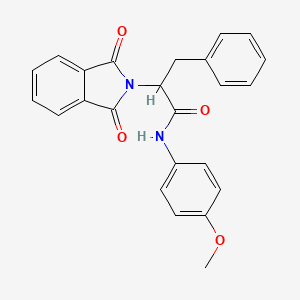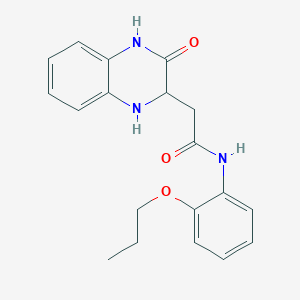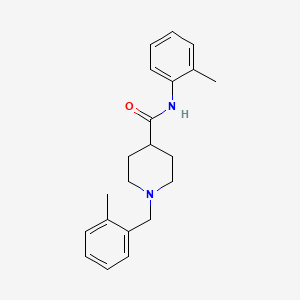![molecular formula C20H24O3 B4939646 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene](/img/structure/B4939646.png)
1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a propoxy group attached to a benzene ring, with a prop-2-enylphenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key reactions:
Etherification: The initial step involves the formation of the ethoxy group on the benzene ring. This can be achieved by reacting phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The next step involves the introduction of the propoxy group. This can be done by reacting the ethoxybenzene with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride.
Phenoxy Substitution: Finally, the prop-2-enylphenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 2-prop-2-enylphenol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reactions and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-methylbenzene: Similar in structure but lacks the propoxy and prop-2-enylphenoxy groups.
1-Ethoxy-2-propanol: Contains an ethoxy group but differs in the overall structure and functional groups.
1-Ethoxy-3-(2-methoxy-4-prop-2-enylphenoxy)-2-propanol: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene is unique due to the presence of both ethoxy and propoxy groups, along with the prop-2-enylphenoxy substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-8-17-9-5-6-10-20(17)23-16-7-15-22-19-13-11-18(12-14-19)21-4-2/h3,5-6,9-14H,1,4,7-8,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPTGZJCKNFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
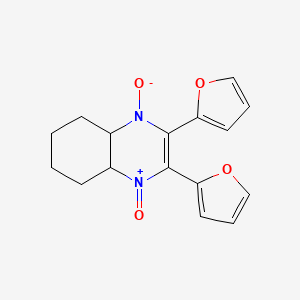

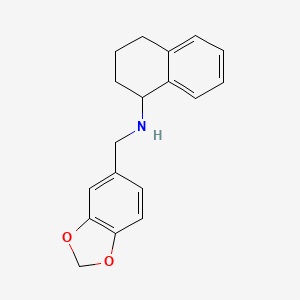
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(methylthio)propanamide](/img/structure/B4939588.png)
![N-{[1,1'-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B4939600.png)
![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4939603.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-3-(methylthio)aniline](/img/structure/B4939606.png)
![[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4939608.png)
![3-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939613.png)
![Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B4939624.png)
